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molecular formula C15H16N2 B3336020 N,N'-Di-p-tolyl-formamidine CAS No. 16596-03-5

N,N'-Di-p-tolyl-formamidine

Cat. No. B3336020
M. Wt: 224.3 g/mol
InChI Key: RJRDSXGZKWHZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963683

Procedure details

The N,N'-di-p-tolylformamidine which is prepared according to the above paragraph is then placed in a flask which is cooled to a temperature of about 0° C. by means of an ice bath. In addition, there was also present in the flask 100 grams of triethylamine and 200 cc. of benzene. When the mixture has reached the desired reduced temperature, decanesulfenyl chloride is slowly added dropwise accompanied by continuous stirring. Upon completion of the addition of the decanesulfenyl chloride, the mixture is stirred for an additional period of 1 hour and then allowed to warm to room temperature. Upon standing the desired product comprising N,N'-di-p-tolyl-N-decylthioformamidine crystallizes, is filtered, washed and recovered.
Quantity
100 g
Type
reactant
Reaction Step One
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N,N'-di-p-tolyl-N-decylthioformamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C(SCl)CCCCCCCCC.[C:20]1([CH3:47])[CH:25]=[CH:24][C:23]([N:26](SCCCCCCCCCC)[CH:27]=[N:28][C:29]2[CH:34]=[CH:33][C:32]([CH3:35])=[CH:31][CH:30]=2)=[CH:22][CH:21]=1>C1C=CC=CC=1>[C:32]1([CH3:35])[CH:33]=[CH:34][C:29]([NH:28][CH:27]=[N:26][C:23]2[CH:22]=[CH:21][C:20]([CH3:47])=[CH:25][CH:24]=2)=[CH:30][CH:31]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)SCl
Step Three
Name
decanesulfenyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)SCl
Step Four
Name
N,N'-di-p-tolyl-N-decylthioformamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N(C=NC1=CC=C(C=C1)C)SCCCCCCCCCC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for an additional period of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then placed in a flask
ADDITION
Type
ADDITION
Details
is slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
crystallizes
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)NC=NC1=CC=C(C=C1)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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